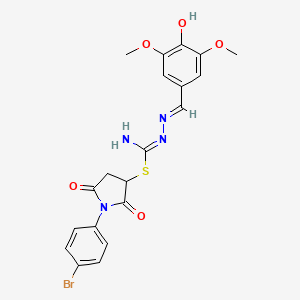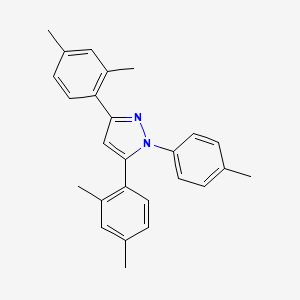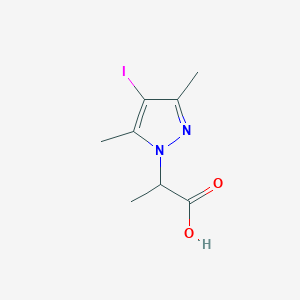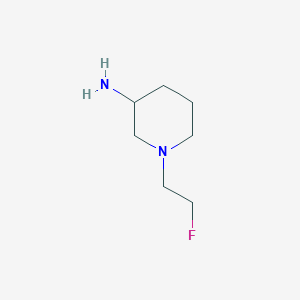
1-(2-Fluoroethyl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)piperidin-3-amine: 1-(2-fluoroethyl)piperidine-3-amine , is a chemical compound with the following properties:
IUPAC Name: this compound dihydrochloride
CAS Number: 1654772-84-5
Molecular Formula: CHFN·2HCl
Molecular Weight: 219.13 g/mol
Preparation Methods
Synthetic Routes: The synthesis of 1-(2-fluoroethyl)piperidin-3-amine involves introducing a fluorine atom onto the piperidine ring. While specific synthetic routes may vary, a common approach is to react piperidine with 2-fluoroethylamine or its derivatives. The reaction typically occurs under controlled conditions, such as using a suitable base or acid catalyst.
Industrial Production: Industrial production methods for this compound are not widely documented
Chemical Reactions Analysis
1-(2-Fluoroethyl)piperidin-3-amine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the amino group. Common reagents include alkyl halides or acyl chlorides.
Reduction Reactions: Reduction of the imine group (C=N) can yield the corresponding amine. Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.
Oxidation Reactions: Oxidation of the amine group can lead to imine formation. Oxidizing agents like chromic acid (HCrO) or potassium permanganate (KMnO) can be employed.
Scientific Research Applications
1-(2-Fluoroethyl)piperidin-3-amine finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, especially in the design of bioactive compounds.
Neuroscience: Given its structural similarity to neurotransmitters, it may have implications in neuropharmacology.
Organic Synthesis: Chemists use it as a versatile intermediate for creating more complex molecules.
Mechanism of Action
The exact mechanism by which 1-(2-fluoroethyl)piperidin-3-amine exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have information on direct analogs, researchers often compare this compound with related piperidine derivatives. Its uniqueness lies in the fluorine substitution at the ethyl group.
Properties
Molecular Formula |
C7H15FN2 |
|---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
1-(2-fluoroethyl)piperidin-3-amine |
InChI |
InChI=1S/C7H15FN2/c8-3-5-10-4-1-2-7(9)6-10/h7H,1-6,9H2 |
InChI Key |
RZCRIYWIMDHDKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10909744.png)
![2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10909758.png)
![2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B10909759.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10909763.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-diiodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-5-(4-nitrophenyl)triazole-4-carbohydrazide](/img/structure/B10909765.png)
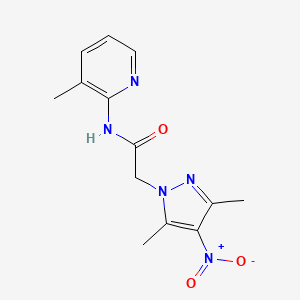
![Methyl 3-(2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10909778.png)
![[2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B10909782.png)
![N-(2,3-dimethylcyclohexyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10909792.png)
![3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B10909796.png)
